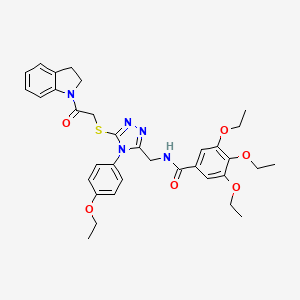![molecular formula C21H26N2O4S B2487226 N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 378769-12-1](/img/structure/B2487226.png)
N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, including the formation of biologically active thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. The synthesis process often requires the formation of a pseudo-six-membered ring through intramolecular interactions, contributing to the compound's stability and biological activity (Vasu et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant features such as coplanar rings and the presence of intermolecular and intramolecular hydrogen bonding, which are crucial for the biological activity. X-ray diffraction techniques, IR spectroscopy, and quantum chemical computation play vital roles in analyzing the molecular geometry, vibrational frequencies, and electronic properties of such compounds (Demir et al., 2015).
Scientific Research Applications
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been identified for their significant antibacterial and antifungal properties. Studies have shown that specific structural configurations of these compounds exhibit biological activity, underscoring the importance of molecular conformation in their efficacy. The research highlighted the critical role of intramolecular interactions in stabilizing these conformations, potentially contributing to their biological activities (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds derived from or related to the parent chemical structure has been a focus of research, aiming at developing new therapeutic agents with anti-inflammatory and analgesic properties. These synthetic endeavors have led to the creation of heterocyclic compounds with potential as COX-1/COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This research avenue explores the compound's versatility in serving as a precursor for various bioactive molecules (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxicity and Anticancer Properties
Further investigation into the derivatives of "N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" includes evaluating their cytotoxicity against cancer cells. The synthesis of specific aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their subsequent in vitro testing against Ehrlich Ascites Carcinoma cells have opened new avenues for anticancer drug development. These studies provide a foundation for understanding the compound's potential in cancer therapy and the importance of structural modifications in enhancing cytotoxicity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Development of Gastrokinetic Agents
Research into benzamides, including structures related to "N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," has led to the synthesis and evaluation of compounds as gastrokinetic agents. These studies focus on the compounds' effects on gastric emptying, highlighting their potential as therapeutic agents for gastrointestinal motility disorders. The chemoselective synthesis and evaluation of these benzamides underline the significance of molecular design in developing potent and selective gastrokinetic drugs (S. Kato, T. Morie, H. Harada, N. Yoshida, J. Matsumoto, 1992).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-14-7-9-15(10-8-14)27-13-18(24)23-21-19(20(25)22-11-12-26-2)16-5-3-4-6-17(16)28-21/h7-10H,3-6,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVSERAILROMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)
![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)
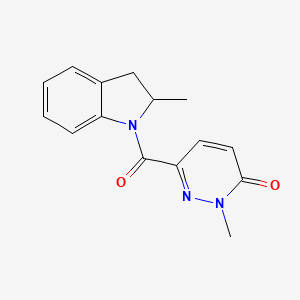
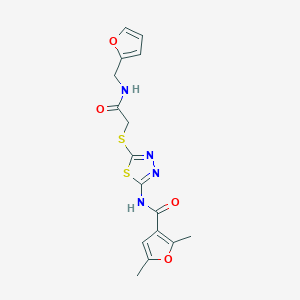
![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)
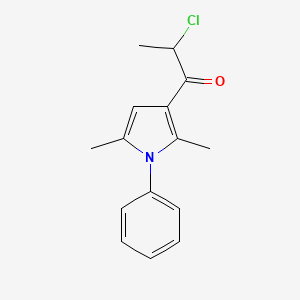

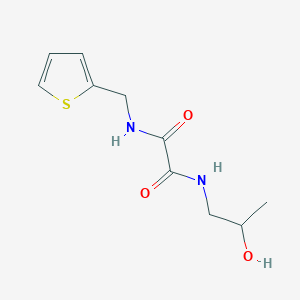

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)
![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)
